molecular formula C27H31FN2O2 B11138745 2'-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11138745
M. Wt: 434.5 g/mol
InChI Key: QXPBPMVCMFUDSG-UHFFFAOYSA-N
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Description

2’-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Spirocyclization: The formation of the spirocyclic structure can be accomplished through intramolecular cyclization reactions, often involving the use of strong bases or catalysts.

    Functional Group Modifications: Introduction of the cyclohexyl and fluorophenyl groups can be done through nucleophilic substitution reactions, using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated precursors, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its spirocyclic structure can impart unique mechanical and thermal properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving spirocyclic compounds.

Mechanism of Action

The mechanism by which 2’-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,3’-isoquinoline] Derivatives: These compounds share the spirocyclic structure and can have similar chemical properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups can exhibit similar reactivity and biological activity.

Uniqueness

What sets 2’-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure, which can result in unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H31FN2O2

Molecular Weight

434.5 g/mol

IUPAC Name

2-cyclohexyl-N-[(2-fluorophenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H31FN2O2/c28-23-15-7-4-10-19(23)18-29-25(31)24-21-13-5-6-14-22(21)26(32)30(20-11-2-1-3-12-20)27(24)16-8-9-17-27/h4-7,10,13-15,20,24H,1-3,8-9,11-12,16-18H2,(H,29,31)

InChI Key

QXPBPMVCMFUDSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCC5=CC=CC=C5F

Origin of Product

United States

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